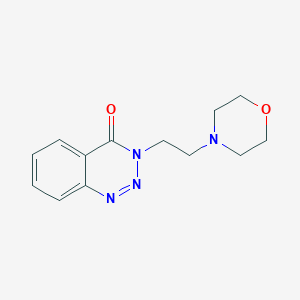

3-(2-morpholinoethyl)-1,2,3-benzotriazin-4(3H)-one

CAS No.: 854161-41-4

Cat. No.: VC7158706

Molecular Formula: C13H16N4O2

Molecular Weight: 260.297

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 854161-41-4 |

|---|---|

| Molecular Formula | C13H16N4O2 |

| Molecular Weight | 260.297 |

| IUPAC Name | 3-(2-morpholin-4-ylethyl)-1,2,3-benzotriazin-4-one |

| Standard InChI | InChI=1S/C13H16N4O2/c18-13-11-3-1-2-4-12(11)14-15-17(13)6-5-16-7-9-19-10-8-16/h1-4H,5-10H2 |

| Standard InChI Key | KUUONTLWXNCJHO-UHFFFAOYSA-N |

| SMILES | C1COCCN1CCN2C(=O)C3=CC=CC=C3N=N2 |

Introduction

Chemical Identification and Structural Features

Molecular Architecture

3-(2-Morpholinoethyl)-1,2,3-benzotriazin-4(3H)-one features a benzotriazinone core (C₆H₄N₃O) fused with a morpholinoethyl side chain (C₆H₁₂NO). The benzotriazinone moiety consists of a bicyclic system with a ketone group at position 4, while the N3 atom is substituted with a 2-morpholinoethyl group. This substitution introduces a tertiary amine and ether functionalities, enhancing solubility in polar solvents compared to unsubstituted benzotriazinones .

Table 1: Key Molecular Descriptors

Synthetic Methodologies

Core Benzotriazinone Synthesis

The benzotriazinone core is typically synthesized via diazotization of anthranilic acid derivatives. For example, 1,2,3-benzotriazin-4(3H)-one (65) can be prepared by treating methyl anthranilate with sodium nitrite in hydrochloric acid, followed by neutralization . This method yields the parent compound in 65–88% efficiency, depending on reaction conditions .

N3-Alkylation with Morpholinoethyl Groups

Introducing the morpholinoethyl side chain involves alkylation at the N3 position of the benzotriazinone core. A validated approach, adapted from , utilizes:

-

Reagents: 2-Chloroethylmorpholine hydrochloride, potassium carbonate (base), dimethylformamide (solvent).

-

Conditions: 50–60°C for 12–24 hours under nitrogen atmosphere.

-

Mechanism: Nucleophilic substitution (SN2) at the ethyl spacer, facilitated by the electron-deficient triazinone ring .

Table 2: Hypothetical Reaction Parameters

| Parameter | Value | Reference Basis |

|---|---|---|

| Yield | 60–75% (estimated) | Analogous alkylations |

| Purity (HPLC) | ≥95% | |

| Byproducts | Unreacted starting material, di-alkylated species |

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR)

-

¹H NMR (CDCl₃, δ ppm):

-

¹³C NMR:

Mass Spectrometry

Physicochemical Properties

Table 3: Predicted Physical Properties

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume